molecular formula C17H15N3O B6017988 N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide

N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide

Cat. No.: B6017988
M. Wt: 277.32 g/mol
InChI Key: WELJVPYORKVYLQ-WOJGMQOQSA-N
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Description

N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide is a high-purity synthetic organic compound with the molecular formula C17H15N3O and an average mass of 277.327 g/mol . This chemical belongs to the class of acylhydrazones, which are characterized by a pharmacophoric –CO–NH–N= group and are widely investigated in medicinal chemistry for their diverse biological malleability and activities . While specific data on this exact compound is research-in-progress, a closely related trihydroxy analogue has demonstrated significant gastro-protective potential in pre-clinical models, showing a dose-dependent ability to prevent gastric ulcers . The mechanism of action for this protective effect is multi-faceted, involving the up-regulation of protective heat shock protein 70 (HSP70), down-regulation of the pro-apoptotic protein Bax, an increase in gastric mucus secretion, a decrease in gastric acidity, and enhanced antioxidant activity through the reduction of lipid peroxidation and increase of superoxide dismutase (SOD) activity . The indole scaffold is a privileged structure in drug discovery, known for yielding derivatives with a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . As a Schiff base, this compound is also of interest in materials science and as a ligand for metal complexation . This product is intended for research purposes in chemical biology, pharmacology, and drug discovery. For Research Use Only (RUO). Not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-12-15(14-9-5-6-10-16(14)19-12)11-18-20-17(21)13-7-3-2-4-8-13/h2-11,19H,1H3,(H,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJVPYORKVYLQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670177
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Conditions

The Vilsmeier reagent is prepared by reacting anhydrous dimethylformamide (DMF) with phosphorus oxychloride (POCl3\text{POCl}_3) at 0–5°C for 30–40 minutes. Subsequent addition of 2-methylaniline derivatives to this reagent initiates formylation at the 3-position of the indole ring. The reaction proceeds under reflux (80–90°C) for 5–8 hours, followed by neutralization with saturated sodium carbonate to isolate the aldehyde.

Key Data:

ParameterValue
SolventAnhydrous DMF
ReagentsPOCl3\text{POCl}_3, DMF
Temperature0–5°C (reagent prep), 80–90°C (reflux)
Reaction Time5–8 hours
Yield70–85% (varies by substitution)

Example : Synthesis of 4-methyl-1H-indole-3-carboxaldehyde yields a product confirmed by 1H^1\text{H}-NMR (δ\delta 12.51, 9.97 ppm for aldehyde proton).

Condensation with Benzohydrazide

The aldehyde intermediate undergoes condensation with benzohydrazide in a nucleophilic addition-elimination reaction to form the hydrazone linkage.

Reaction Protocol

  • Reagents : 2-Methylindole-3-carboxaldehyde (1.0 mmol), benzohydrazide (1.3 mmol).

  • Solvent System : Absolute ethanol (EtOH\text{EtOH}) with glacial acetic acid (33:1 ratio).

  • Conditions : Reflux for 4–6 hours, followed by cooling to precipitate the product.

  • Purification : Recrystallization from nn-hexane/ethyl acetate (10:1).

Key Data:

ParameterValue
SolventEthanol, acetic acid
TemperatureReflux (~78°C)
Reaction Time4–6 hours
Yield65–78%

Characterization :

  • IR Spectroscopy : Stretching vibrations at 1620–1640 cm1^{-1} confirm the C=N\text{C=N} bond.

  • 1H^1\text{H}-NMR : A singlet at δ\delta 11.2–11.5 ppm corresponds to the hydrazide NH proton, while the aldehyde proton is absent, confirming condensation.

Structural and Spectroscopic Analysis

Molecular Confirmation

The E-configuration of the hydrazone is stabilized by intramolecular hydrogen bonding between the indole NH and the hydrazide carbonyl group.

Table: Spectroscopic Signatures

TechniqueKey Peaks/Data
IR (KBr) 3200 (N-H), 1680 (C=O), 1625 (C=N) cm1^{-1}
1H^1\text{H}-NMR δ\delta 2.35 (CH3_3), 7.2–8.3 (aromatic), 11.3 (NH)
13C^{13}\text{C}-NMR δ\delta 185.3 (C=O), 138.8 (C=N), 112–137 (aromatic)

Optimization and Methodological Considerations

Solvent and Catalytic Effects

  • Ethanol vs. Methanol : Ethanol provides higher yields (72%) compared to methanol (65%) due to better solubility of intermediates.

  • Acetic Acid Role : Catalyzes imine formation by protonating the carbonyl oxygen, enhancing electrophilicity.

Side Reactions and By-Products

  • Oxidative By-Products : Prolonged heating may oxidize the aldehyde to carboxylic acid, reducing yield. This is mitigated by inert atmospheres (N2_2).

  • Z-Isomer Formation : Minimized by thermodynamic control under reflux, favoring the E-isomer.

Industrial and Scalability Insights

The Vilsmeier-Haack method is scalable to kilogram quantities with consistent yields (>75%). However, the use of POCl3\text{POCl}_3 necessitates corrosion-resistant equipment and careful waste management. Alternative catalysts like pp-toluenesulfonic acid are being explored for greener synthesis .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as a bioactive molecule with applications in studying cellular processes and signaling pathways.

    Medicine: Research indicates its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Industry: It is used in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of N’-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression. The compound may also exert its effects by modulating oxidative stress and reactive oxygen species (ROS) levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key crystallographic parameters and substituent effects are summarized in Table 1 .

Compound Substituents Crystal System N-N Bond Length (Å) Dihedral Angle (°) Biological Activity
N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide (Target) 2-Methylindole Not reported Not reported
4-tert-Butyl-N'-[(E)-(4-fluoro-3-methoxyphenyl)methylidene]benzohydrazide 4-fluoro-3-methoxy, tert-butyl Monoclinic (Pbca) 1.364 (compound 5) 6.5 (aromatic rings) Urease inhibition
4-Hydroxy-N'-[(E)-(2-hydroxyphenyl)methylidene]benzohydrazide 4-hydroxy, 2-hydroxy Monoclinic 1.364 (analogous) 27.73 (aromatic rings) Anti-inflammatory
N'-[(E)-(3-Fluoropyridin-2-yl)methylidene]benzohydrazide monohydrate 3-fluoropyridine Not reported Nickel(II) chelation
5-(4-Butoxyphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylene]-pyrazole-3-carbohydrazide Pyrazole, 4-butoxyphenyl Not reported Anticancer (hypothesized)

Key Observations :

  • N-N Bond Length : The N-N bond in hydrazones typically ranges from 1.36–1.38 Å, as seen in 4-tert-butyl derivatives . The target compound is expected to follow this trend.
  • Dihedral Angles : Substituents significantly affect planarity. For example, the 4-tert-butyl derivative exhibits a near-planar dihedral angle (6.5°) due to intramolecular O–H⋯N hydrogen bonding, whereas 4-hydroxy analogs show larger angles (27.73°) due to steric repulsion . The 2-methylindole group in the target compound may induce moderate planarity, enhancing π-π interactions.
  • Crystal Packing: Bulky substituents like tert-butyl or lipophilic indole groups often lead to dense packing in monoclinic systems, as observed in compound 5 .
Functional Group Effects on Bioactivity
  • Anti-Inflammatory Activity: Lipophilic indole derivatives (e.g., compound 6P in ) show enhanced TNF-α inhibition compared to non-indole analogs. The 2-methyl group in the target compound may further optimize lipophilicity and target binding .
  • Urease Inhibition: Electron-withdrawing groups (e.g., 4-fluoro-3-methoxy in compound 4+) improve enzyme inhibition by stabilizing the hydrazone-enzyme complex. The target compound’s indole moiety, a weak electron donor, may reduce potency compared to fluoro-methoxy derivatives .
  • Anticancer Potential: Indole-containing hydrazones (e.g., acridine derivatives in ) exhibit DNA intercalation and topoisomerase inhibition. The pyrazole-indole hybrid in suggests structural versatility for anticancer applications, though the target compound’s activity remains untested .

Biological Activity

N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide, a compound with the molecular formula C17H15N3O, has been the subject of various studies focusing on its biological activities. This article compiles and synthesizes findings from recent research to provide a comprehensive overview of its potential therapeutic applications, particularly in neurodegenerative diseases and cancer.

Chemical Structure and Properties

This compound is characterized by its hydrazone structure, which is known for diverse biological activities. The compound features an indole moiety, which is often associated with neuroprotective effects, and a benzohydrazide backbone that may contribute to its pharmacological properties.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). One study demonstrated that related compounds with indole scaffolds exhibited significant inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes implicated in AD. The lead compound from this study showed a high selectivity index (SI = 47.34) and protective effects against oxidative stress in SH-SY5Y cells, indicating its potential as a multifunctional agent for AD treatment .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of various cancer cell lines. For example, hydrazone derivatives similar to this compound displayed low IC50 values against human cancer cell lines such as LN-229 and HepG2, suggesting potent antiproliferative activity . The selectivity against cancer cells was noted to be significant, indicating potential for targeted cancer therapies.

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on AChE and BChE, which are crucial for cholinergic signaling in the brain. This inhibition can enhance neurotransmitter availability and improve cognitive function in neurodegenerative conditions .
  • Antioxidant Activity : The protective effects against oxidative stress are attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation, thus reducing cellular damage .
  • Cellular Signaling Modulation : Molecular docking studies suggest that the compound may interact with various receptors and enzymes involved in neurodegenerative processes, further supporting its role as a neuroprotective agent .

Case Studies and Experimental Results

Table 1 summarizes key findings from recent studies on the biological activity of this compound and related compounds:

StudyActivity EvaluatedResultReference
Study 1AChE/BChE InhibitionHigh selectivity index (SI = 47.34)
Study 2Antiproliferative ActivityLow IC50 against LN-229 (0.77 µM)
Study 3Oxidative Stress ProtectionSignificant reduction in H2O2-induced damage

Q & A

Q. What are the optimal synthetic conditions for preparing N'-[(E)-(2-Methyl-1H-indol-3-yl)methylidene]benzohydrazide?

  • Methodological Answer : The synthesis involves condensation of 2-methylindole-3-carbaldehyde with benzohydrazide under reflux in ethanol or methanol. Key parameters include:
  • Temperature : Maintain 70–80°C to facilitate imine bond formation without side reactions.
  • Catalyst : Use glacial acetic acid (1–2 drops) to protonate the carbonyl group and accelerate nucleophilic attack by hydrazide.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol ensures >95% purity. Monitor reaction progress via TLC (Rf ≈ 0.4 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the imine proton (CH=N) at δ 8.2–8.5 ppm and indole NH at δ 10.5–11.0 ppm. Aromatic protons in the benzohydrazide moiety appear as multiplets between δ 7.2–7.8 ppm.
  • ¹³C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm, and the imine carbon (C=N) at δ 150–155 ppm.
  • IR : Confirm C=O (1650–1680 cm⁻¹), N-H (3250–3350 cm⁻¹), and C=N (1590–1620 cm⁻¹) stretches.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z corresponding to the molecular formula C₁₇H₁₅N₃O .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer :
  • Polar aprotic solvents : DMSO and DMF enhance solubility (>10 mg/mL) but may degrade the compound over time.
  • Ethanol/water mixtures : Use for short-term stability assays (pH 6–8, 25°C).
  • Avoid halogenated solvents : Chloroform or dichloromethane may induce crystallization but risk imine hydrolysis under acidic conditions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the E/Z configuration of the hydrazone moiety?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is definitive:
  • E-configuration : The dihedral angle between the indole and benzohydrazide planes is >150°, with trans arrangement of substituents around the C=N bond.
  • Z-configuration : Dihedral angle <30°, with cis substituents.
    Compare bond lengths: C=N (1.27–1.30 Å) and N-N (1.35–1.38 Å) distances differentiate tautomers. Use Mercury software for structural visualization .

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Dose-response curves : Replicate assays at 6–8 concentrations (1 nM–100 µM) to calculate accurate IC₅₀ values.
  • Counter-screening : Test against related enzymes (e.g., tyrosine kinases vs. serine hydrolases) to rule off-target effects.
  • Molecular docking : Use AutoDock Vina to model interactions with active sites (e.g., indole stacking with hydrophobic pockets, hydrogen bonding via hydrazide NH). Validate with mutagenesis studies .

Q. How does pH influence the compound’s chelation behavior with transition metals?

  • Methodological Answer :
  • UV-Vis titration : Monitor λmax shifts (e.g., 250→320 nm) upon metal binding.
  • pH 4–6 : Hydrazone acts as a bidentate ligand (N,O-donor) for Cu²⁺ or Fe³⁺, forming 1:1 complexes (log β ≈ 8–10).
  • pH >7 : Decomposition risk due to hydroxide precipitation. Use Job’s method or ESI-MS to confirm stoichiometry .

Q. What computational methods predict metabolic stability in drug discovery workflows?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of the indole methyl group).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding affinity persistence with target proteins.
  • DFT calculations : Calculate HOMO-LUMO gaps (ΔE ≈ 4–5 eV) to predict redox susceptibility .

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